molecular formula C5H6N2O B130511 2-Hydroxy-6-methylpyrazine CAS No. 20721-18-0

2-Hydroxy-6-methylpyrazine

Cat. No.: B130511
CAS No.: 20721-18-0
M. Wt: 110.11 g/mol
InChI Key: KXUOIHWSSNTEPE-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polarography in Analyzing Cephalexin Degradation

2-Hydroxy-3-phenyl-6-methylpyrazine, a derivative of 2-Hydroxy-6-methylpyrazine, has been identified as a product from the acidic degradation of cephalexin. Its electrochemical properties are studied using polarography, revealing its potential in analyzing antibiotic degradation in medical contexts (Núñez-Vergara, Squella, & Silva, 1982).

Electrochemical Behavior and Pharmaceutical Analysis

The electrochemical behavior of 2-Hydroxy-3-phenyl-6-methylpyrazine, particularly in relation to pH, has implications for studying the reduction process of this compound as a degradation product of β-lactam antibiotics. This has relevance in pharmaceutical analysis (Núñez-Vergara, Squella, Domínguez, & Blázquez, 1988).

Application in Analyzing Amoxicillin Degradation

2-Hydroxy-3-(p-hydroxyphenyl)-6-methylpyrazine, another derivative, is identified as a product from the degradation of amoxicillin. Its polarographic reduction characteristics are studied, which could be useful in pharmaceutical research and quality control (Núñez-Vergara, Daza, Zanocco, & Squella, 1983).

Synthesis and Tautomeric Equilibrium in Nucleoside Analogs

The compound 6-amino-5-benzyl-3-methylpyrazin-2-one, related to this compound, was synthesized to explore its tautomeric properties. This study has significance in the field of nucleic acid research, particularly for understanding nonstandard base pairing in DNA and RNA (Voegel, von Krosigk, & Benner, 1993).

Green Synthesis from Biomass

A green method was developed for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone, showcasing the potential of this compound derivatives in sustainable chemistry and biofuel research (Song et al., 2017).

Synthesis and Fluorescent Properties in Styryl Dyes

The study of 2,3-dicyano-6-hydroxy-5-methylpyrazine derivatives for synthesizing fluorescent styryl dyes highlights the use of this compound compounds in developing materials with potential applications in optical technologies (Jaung, Matsuoka, & Fukunishi, 1996).

Biotransformation in Microbial Production

The biotransformation abilities of certain bacterial strains were used to create hydroxylated derivatives of pyrazine carboxylic acids, including this compound derivatives. This research is significant in microbiology and biotechnology for the production of specialized organic compounds (Tinschert, Tschech, Heinzmann, & Kiener, 2000).

Application in Photocatalytic Decomposition

Research into the photocatalytic decomposition of atrazine, a herbicide, has identified degradation by-products including derivatives of this compound. This study is relevant in environmental chemistry for understanding pollutant degradation pathways (Khan et al., 2014).

Safety and Hazards

The safety information for 2-Hydroxy-6-methylpyrazine indicates that it has hazard statements H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-3-5(8)7-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUOIHWSSNTEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301408
Record name 2-Hydroxy-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20721-18-0
Record name 6-Methyl-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20721-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 143141
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20721-18-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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